
Butyl 4,4-bis(tert-butyldioxy)valerate
Overview
Description
Butyl 4,4-bis(tert-butyldioxy)valerate (CAS RN: 995-33-5) is an organic peroxide with the molecular formula C₁₇H₃₄O₆ and a molecular weight of 334.45 g/mol. It is widely utilized as a crosslinking agent in polymer chemistry, particularly in rubber and thermoplastic industries due to its ability to generate free radicals upon thermal decomposition, facilitating polymer chain linkages .
Scientific Research Applications
Crosslinking Agent in Polymer Synthesis
Butyl 4,4-bis(tert-butyldioxy)valerate is primarily used as a crosslinking agent in the synthesis of various polymers. It facilitates the formation of covalent bonds between polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials.
- Case Study : In a study involving polyphenylene ether resin compositions, the compound was utilized to improve the thermal and mechanical properties of the resin, demonstrating its effectiveness as a radical initiator in thermosetting applications .
Initiator for Radical Polymerization
The compound serves as a radical initiator for polymerization processes, particularly in the production of thermosetting plastics. Its ability to decompose and generate free radicals at elevated temperatures makes it suitable for initiating polymerization reactions.
- Case Study : Research has shown that when used in combination with other initiators, this compound significantly increases the rate of polymerization and enhances the final product's properties .
Oxidizing Agent
As a peroxide compound, it exhibits strong oxidizing properties, making it useful in various chemical reactions where oxidation is required. This application is particularly relevant in organic synthesis and industrial processes.
- Safety Note : Due to its strong oxidizing nature, it poses risks such as flammability and potential explosive reactions when mixed with incompatible materials .
Regulatory Information
The handling and storage of this compound must comply with safety regulations due to its hazardous nature:
- Storage Conditions : The compound should be stored under stringent temperature controls to prevent decomposition and potential hazards.
- Regulatory Compliance : It falls under various regulatory frameworks concerning hazardous materials management .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Butyl 4,4-bis(tert-butyldioxy)valerate to improve yield and purity?
- Methodological Answer : Use a factorial experimental design to systematically vary parameters such as reactant stoichiometry (e.g., tert-butyl hydroperoxide equivalents), solvent polarity (e.g., dichloromethane vs. acetonitrile), and reaction temperature. Statistical methods like Response Surface Methodology (RSM) can identify optimal conditions while minimizing experimental runs . For example, pilot studies suggest that lower temperatures (0–5°C) reduce side reactions from peroxide decomposition, while excess valeric acid derivatives improve esterification efficiency.
Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester and peroxide linkages, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Thermal stability should be assessed via differential scanning calorimetry (DSC) to detect exothermic decomposition events, complemented by thermogravimetric analysis (TGA) to quantify mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .
Q. How should researchers design experiments to assess the compound’s reactivity in radical-initiated systems?
- Methodological Answer : Employ controlled initiation studies using azobisisobutyronitrile (AIBN) or UV light to generate radicals. Monitor reaction progress via in-situ Fourier-transform infrared (FTIR) spectroscopy to track peroxide bond cleavage. Compare kinetic data across solvents (e.g., toluene vs. DMSO) to evaluate polarity effects on radical stabilization .
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodological Answer : Conduct hazard assessments using DSC to identify onset temperatures for exothermic decomposition. Implement strict temperature controls (<50°C) during synthesis and storage. Use blast shields and remote-controlled reactors for scale-up trials, referencing peroxide-handling guidelines from chemical engineering safety frameworks .
Q. How can researchers resolve contradictions in reported decomposition temperatures for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., heating rate, atmosphere) and validate instrumentation calibration. Cross-reference results with computational thermochemistry models (e.g., density functional theory (DFT) calculations of bond dissociation energies) to identify discrepancies caused by impurities or measurement artifacts .
Advanced Research Questions
Q. What computational strategies predict the decomposition pathways of this compound under varying conditions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for peroxide bond cleavage. Use transition state theory to model activation barriers for radical formation. Validate predictions with experimental Arrhenius parameters derived from isothermal DSC studies .
Q. How can reaction engineering principles improve scalability for this compound’s synthesis?
- Methodological Answer : Design continuous-flow reactors with real-time monitoring (e.g., inline FTIR) to maintain precise temperature control and minimize residence time in high-risk zones (e.g., >40°C). Optimize mixing efficiency using computational fluid dynamics (CFD) simulations, particularly for viscous reaction mixtures .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer : Implement centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water solvent system to separate peroxide derivatives based on polarity. Compare with simulated moving bed (SMB) chromatography for large-scale applications, optimizing phase ratios via ternary phase diagrams .
Q. How do solvent effects influence the compound’s catalytic activity in oxidation reactions?
- Methodological Answer : Use Kamlet-Taft solvent parameters to correlate polarity/polarizability with reaction rates. Conduct kinetic studies in solvents ranging from non-polar hexane to polar aprotic DMF, analyzing Hammett plots to disentangle electronic vs. steric solvent effects .
Q. What mechanistic insights explain the compound’s dual role as an oxidizer and stabilizer in polymer matrices?
- Methodological Answer : Perform electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during polymer curing. Compare stabilization efficiency (via oxidative induction time measurements) against commercial peroxides, linking performance to tert-butyl group steric hindrance and peroxide bond lability .
Comparison with Similar Compounds
Key Physical Properties:
- Density : 0.988 g/cm³
- Boiling Point : 363.9°C (at 760 mmHg)
- Melting Point : 146°C (reported in one source)
- Flash Point : 151.9°C
- Vapor Pressure : 1.74 × 10⁻⁵ mmHg (at 25°C)
The compound is commercially available under trade names such as Trigonox 17, VAROX 118, and Luperox 230XL, indicating its industrial relevance in vulcanization and polymer modification .
Butyl 4,4-bis(tert-butyldioxy)valerate belongs to the class of dialkyl peroxides , which are characterized by their thermal instability and radical-generating properties. Below is a comparative analysis with structurally or functionally analogous peroxides:
Table 1: Comparative Analysis of Organic Peroxide Crosslinkers
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Processing Temperature (°C) | Crosslinking Efficiency | Key Applications |
---|---|---|---|---|---|---|
This compound | 995-33-5 | C₁₇H₃₄O₆ | 334.45 | 102–170* | Moderate | Rubber, thermoplastics |
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | Not provided | C₁₈H₃₄O₄ | ~326.46 | 115–130 | Higher than Butyl 4,4 | High-temperature resins |
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | 1068-27-5 | C₁₆H₃₄O₄ | 290.44 | 115–120 | High | Silicone rubbers |
Ethyl 3,3-bis(tert-butylperoxy)butyrate | 55974-20-2 | C₁₄H₂₈O₆ | 292.37 | 140–160 | Moderate | Polyethylene crosslinking |
Dicumyl peroxide | 80-43-3 | C₁₈H₂₂O₂ | 270.37 | 112–130 | High | EPDM, polyolefins |
*Discrepancy in processing temperatures: reports 102°C , while cites 170°C . This may reflect differences in testing conditions (e.g., onset vs. peak decomposition).
Key Findings:
Crosslinking Efficiency: this compound exhibits moderate crosslinking efficiency compared to 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane, which has a higher radical yield due to its cyclic structure . Dicumyl peroxide (CAS 80-43-3) is preferred for high-efficiency crosslinking in ethylene-propylene diene monomer (EPDM) rubber due to its symmetrical structure and stability .
Thermal Stability :
- This compound decomposes at higher temperatures (170°C) compared to 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane (115°C), making it suitable for applications requiring delayed initiation .
Safety and Handling :
- This compound has a flash point of 151.9°C , reducing flammability risks during storage compared to lower-molecular-weight peroxides like ethyl 3,3-bis(tert-butylperoxy)butyrate .
Research Findings and Industrial Relevance
- Rubber Compounding : this compound is integral to sulfur-free vulcanization systems, offering scorch safety and uniform curing in nitrile and silicone rubbers .
- Thermoplastics : It is used in crosslinked polyethylene (XLPE) for wire and cable insulation, where controlled decomposition at elevated temperatures ensures uniform network formation .
- Innovative Applications: Recent patents highlight its role in golf ball manufacturing as a crosslinker for thermoplastic polyurethanes, enhancing durability and rebound elasticity .
Properties
CAS No. |
995-33-5 |
---|---|
Molecular Formula |
C17H34O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 4,4-bis(tert-butylperoxy)pentanoate |
InChI |
InChI=1S/C17H34O6/c1-9-10-13-19-14(18)11-12-17(8,22-20-15(2,3)4)23-21-16(5,6)7/h9-13H2,1-8H3 |
InChI Key |
BXIQXYOPGBXIEM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |
Canonical SMILES |
CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |
Key on ui other cas no. |
995-33-5 |
physical_description |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Liquid |
Pictograms |
Flammable; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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